Ethyl 1,2,4-oxadiazole-3-carboxylate
Overview
Description
Ethyl 1,2,4-oxadiazole-3-carboxylate is a chemical compound with the molecular formula C5H6N2O3 . It is a derivative of oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, which includes Ethyl 1,2,4-oxadiazole-3-carboxylate, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .Molecular Structure Analysis
The molecular structure of Ethyl 1,2,4-oxadiazole-3-carboxylate is characterized by a five-membered ring containing one oxygen and two nitrogen atoms . The exact mass of the molecule is 142.03784206 g/mol .Physical And Chemical Properties Analysis
Ethyl 1,2,4-oxadiazole-3-carboxylate has a molecular weight of 142.11 g/mol. It has a topological polar surface area of 65.2 Ų and a complexity of 128. It has no hydrogen bond donors but has 5 hydrogen bond acceptors. It also has 3 rotatable bonds .Scientific Research Applications
Anti-Infective Agents
1,2,4-oxadiazoles, including Ethyl 1,2,4-oxadiazole-3-carboxylate, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown potential in structure-activity relationship (SAR) studies, activity potential, and promising targets for mode of action .
Antibacterial Activity
Compounds containing 1,3,4-oxadiazole-2-thione and triazole structural frameworks, which can be synthesized from Ethyl 1,2,4-oxadiazole-3-carboxylate, have shown inhibitory activity against Klebsiella pneumonia bacteria . In silico molecular docking studies have shown good docking scores and RMSD values with good binding modes .
Material Applications
1,3,4-oxadiazole derivatives have applications in the field of liquid crystals and photosensitizers . They are known for their pesticidal, antimicrobial, and antifungal activities .
Anticancer Activity
Triazolo compounds and 1,2,4-triazolo derivatives, which can be synthesized from Ethyl 1,2,4-oxadiazole-3-carboxylate, are known to have anticancer activities . They also have antimicrobial, insecticidal, fungicidal, antidepressant, hypnotic, anti-inflammatory, antihypertensive, and plant growth regulator activities .
Anti-Inflammatory Activity
1,2,4-oxadiazole heterocycles have been widely explored and have shown diverse biological activities such as anti-inflammatory . They have also shown anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, antiparasitic, and anti-Alzheimer activities .
Antidepressant Activity
1,2,4-oxadiazole heterocycles, including Ethyl 1,2,4-oxadiazole-3-carboxylate, have shown antidepressant activities . They have also shown anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antiangiogenic, analgesic, anti-insomnia, antiparasitic, and anti-Alzheimer activities .
Safety and Hazards
The safety data sheet for Ethyl 1,2,4-oxadiazole-3-carboxylate indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. In case of contact, it is recommended to wash off with soap and plenty of water. If swallowed or inhaled, medical attention should be sought immediately .
Future Directions
Research on Ethyl 1,2,4-oxadiazole-3-carboxylate and other 1,3,4-oxadiazole derivatives is ongoing, with a focus on exploring their potential as therapeutic agents. For instance, 1,3,4-oxadiazole derivatives have shown promising results as potential antibacterial agents . Furthermore, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles decorated with biodynamic moieties has been reported, indicating potential future directions for the development of novel drugs .
Mechanism of Action
Target of Action
Ethyl 1,2,4-oxadiazole-3-carboxylate is a derivative of the 1,2,4-oxadiazole class of compounds It is known that 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are also known to target various enzymes and proteins that contribute to cancer cell proliferation .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets, leading to changes that inhibit the growth of infectious agents or cancer cells
Biochemical Pathways
1,2,4-oxadiazoles have been shown to interfere with the biochemical pathways of infectious agents and cancer cells, leading to their anti-infective and anticancer activities .
Pharmacokinetics
A study on similar compounds suggests that they have favorable pharmacokinetic properties
Result of Action
It is known that 1,2,4-oxadiazoles can inhibit the growth of infectious agents and cancer cells
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c
properties
IUPAC Name |
ethyl 1,2,4-oxadiazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-9-5(8)4-6-3-10-7-4/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQYOUPZOHBXRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960137 | |
Record name | Ethyl 1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39512-59-9 | |
Record name | Ethyl 1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,2,4-oxadiazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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